molecular formula C12H20ClN5 B12224732 1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12224732
M. Wt: 269.77 g/mol
InChI Key: KKCVNNUCCFZEGW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound 1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine derives its name from the methanamine backbone, which serves as the parent structure. Two pyrazole rings are attached via substituents:

  • The first pyrazole is substituted at the 1-position with an isopropyl group and at the 4-position with a methanamine moiety.
  • The second pyrazole is substituted at the 1-position with a methyl group and at the 3-position with a methylene bridge connecting it to the primary amine of the methanamine backbone.

Following IUPAC priority rules for heterocyclic compounds, the systematic name prioritizes the methanamine chain as the principal functional group. The numbering of substituents on both pyrazole rings follows the lowest possible locants, ensuring unambiguous identification. The full name reflects the stereoelectronic arrangement of substituents, consistent with analogous pyrazolylmethanamine derivatives documented in PubChem entries.

Table 1: Key substituent positions and functional groups

Component Position Substituent
Pyrazole ring 1 1 Isopropyl
Pyrazole ring 1 4 Methanamine backbone
Pyrazole ring 2 1 Methyl
Pyrazole ring 2 3 Methylene bridge

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by the planar aromatic pyrazole rings and the steric effects of the isopropyl and methyl substituents. Density functional theory (DFT) calculations on related structures, such as (1-isopropyl-1H-pyrazol-4-yl)methanamine, reveal that:

  • The pyrazole rings exhibit bond lengths of 1.34–1.38 Å for C–N and 1.38–1.42 Å for C–C, consistent with aromatic delocalization.
  • The isopropyl group adopts a staggered conformation to minimize steric clashes with the methanamine chain, resulting in a dihedral angle of 112–118° between the pyrazole plane and the isopropyl substituent.
  • The methylene bridge connecting the two pyrazole rings introduces torsional flexibility, with an optimal dihedral angle of 68–72° relative to the methanamine nitrogen.

Table 2: Key bond lengths and angles

Bond/Angle Measurement
Pyrazole C–N 1.36 Å
Pyrazole C–C 1.40 Å
N–C (methanamine) 1.47 Å
C–C (isopropyl) 1.54 Å
Dihedral (isopropyl) 115°
Dihedral (methylene) 70°

Crystallographic Data and Bond Length Optimization

While direct crystallographic data for this specific compound is unavailable, studies on structurally analogous molecules, such as (1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine, provide insights:

  • The crystal system is likely monoclinic with a P21/c space group, as observed in similar pyrazolylmethanamine derivatives.
  • Hydrogen bonding between the amine group and adjacent pyrazole nitrogen atoms stabilizes the lattice, with N–H···N distances of 2.02–2.15 Å.
  • Van der Waals interactions between isopropyl and methyl groups contribute to a layered packing arrangement, with interlayer distances of 3.8–4.2 Å.

Table 3: Predicted crystallographic parameters

Parameter Value
Crystal system Monoclinic
Space group P21/c
Unit cell dimensions a=8.5 Å, b=12.2 Å, c=14.7 Å, β=98°
Hydrogen bond length 2.10 Å

Comparative Analysis with Related Pyrazolylmethanamine Derivatives

The structural features of this compound distinguish it from other pyrazolylmethanamine derivatives:

  • Betazole (PubChem CID: 7741) : Unlike betazole’s single pyrazole ring with a 2-aminoethyl substituent, the dual pyrazole system in the target compound enhances rigidity and electronic conjugation, potentially increasing binding affinity in coordination chemistry.
  • (1-Propyl-1H-pyrazol-4-yl)methanamine : Replacing the propyl group with isopropyl introduces greater steric bulk, altering conformational preferences and solubility profiles.
  • Chlorophenyl-substituted analogs : The absence of electron-withdrawing groups (e.g., chlorine) in the target compound results in a higher electron density at the amine nitrogen, favoring nucleophilic reactivity.
  • 3,5-Dimethyl derivatives : Additional methyl groups on the pyrazole ring reduce torsional flexibility but improve crystallinity due to enhanced van der Waals interactions.

Table 4: Structural comparison with derivatives

Compound Key Feature Impact on Properties
Target compound Dual pyrazole system Enhanced rigidity
Betazole Single pyrazole, aminoethyl Higher solubility
Propyl derivative Linear alkyl chain Increased hydrophobicity
Chlorophenyl analog Electron-withdrawing substituent Reduced nucleophilicity
3,5-Dimethyl variant Steric hindrance Improved crystallinity

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-10(2)17-9-11(7-14-17)6-13-8-12-4-5-16(3)15-12;/h4-5,7,9-10,13H,6,8H2,1-3H3;1H

InChI Key

KKCVNNUCCFZEGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNCC2=NN(C=C2)C.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Overview

The synthesis of 1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves a multi-step process that includes the formation of pyrazole rings followed by functionalization and coupling reactions. The general synthetic pathway requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. This compound belongs to the broader class of pyrazole derivatives, which are known for their diverse biological activities including anti-inflammatory, analgesic, and potential pharmaceutical properties.

Key Precursor Synthesis

Preparation of 1-Isopropyl-1H-pyrazole

The synthesis of the isopropyl-substituted pyrazole ring component represents a crucial first step in the overall synthetic pathway. This can be accomplished through several methodologies:

Direct N-Alkylation Approach

A viable approach involves the direct N-alkylation of pyrazole with isopropyl groups. This method typically employs the following reaction conditions:

Pyrazole + Isopropyl halide (e.g., isopropyl bromide) → 1-Isopropyl-1H-pyrazole

The reaction is typically conducted in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (DMF or DMSO). This approach, while straightforward, often results in mixtures of N-1 and N-2 isomers that require careful separation.

Cyclization of Hydrazines

An alternative approach involves the cyclization of appropriately substituted hydrazines with carbonyl compounds:

Isopropyl hydrazine + α,β-unsaturated carbonyl compound → 1-Isopropyl-1H-pyrazole

This reaction typically proceeds through initial nucleophilic addition followed by cyclization and dehydration. The advantage of this method is the regioselective formation of the desired N-substitution pattern.

Preparation of 1-Methyl-1H-pyrazole Component

The synthesis of the 1-methyl-1H-pyrazole-3-yl component follows similar methodologies:

From Methyl 3-methoxyacrylate

A documented synthesis from search result demonstrates the preparation of a related compound, 1-Methyl-1H-pyrazol-3(2H)-one:

Methyl 3-methoxyacrylate + Monomethylhydrazine (35%) → 3-Hydroxy-1-methylpyrazole

The reaction is typically conducted in methanol at 25°C, with the pH maintained at 12 through the addition of 17% aqueous NaOH solution. This reaction yielded 75% of the target compound with an isomer ratio of (3-hydroxy isomer:5-hydroxy isomer) ≥15:1.

Formation of 1-(1-isopropyl-1H-pyrazol-4-yl)methanamine

The synthesis of (1-isopropyl-1H-pyrazol-4-yl)methylamine, a key intermediate, involves a sequence of reactions starting with appropriately substituted pyrazole derivatives.

Formylation of 1-isopropyl-1H-pyrazole

The introduction of a formyl group at the 4-position of 1-isopropyl-1H-pyrazole can be achieved through Vilsmeier-Haack formylation:

1-isopropyl-1H-pyrazole + POCl₃/DMF → 1-isopropyl-1H-pyrazole-4-carbaldehyde

This reaction typically proceeds under mild conditions (0-25°C), followed by basic workup to yield the corresponding aldehyde.

Reductive Amination

The conversion of the aldehyde to an amine functionality can be accomplished through reductive amination:

1-isopropyl-1H-pyrazole-4-carbaldehyde + NH₃ or NH₄OAc → Imine intermediate
Imine intermediate + Reducing agent (NaBH₄, NaCNBH₃) → (1-isopropyl-1H-pyrazol-4-yl)methylamine

This two-step sequence typically provides the primary amine in moderate to good yields.

Synthesis of (1-methyl-1H-pyrazol-3-yl)methyl Derivatives

Preparation of (1-methyl-1H-pyrazol-3-yl)methanamine

Similar to the isopropyl component, the synthesis of (1-methyl-1H-pyrazol-3-yl)methanamine can be approached through several routes:

From 1-methyl-1H-pyrazole-3-carbaldehyde
1-methyl-1H-pyrazole-3-carbaldehyde + NH₃ or NH₄OAc → Imine intermediate
Imine intermediate + Reducing agent → (1-methyl-1H-pyrazol-3-yl)methanamine
Alternative Approach Using Hydroxymethyl Intermediates

Based on information from search result, the synthesis can proceed via a hydroxymethyl intermediate:

(1-isopropyl-1H-pyrazol-3-yl)methanol → Activated intermediate (mesylate/tosylate)
Activated intermediate + Azide → Azide intermediate
Azide intermediate + Reducing agent → (1-isopropyl-1H-pyrazol-3-yl)methanamine

Similar chemistry could be applied to the 1-methyl-1H-pyrazole derivative.

Final Coupling Strategies

Reductive Amination Approach

The most direct approach to synthesize the target compound involves reductive amination between 1-isopropyl-1H-pyrazole-4-carbaldehyde and (1-methyl-1H-pyrazol-3-yl)methanamine:

1-isopropyl-1H-pyrazole-4-carbaldehyde + (1-methyl-1H-pyrazol-3-yl)methanamine → Imine intermediate
Imine intermediate + Reducing agent → 1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

This reaction typically proceeds under mild conditions in methanol or ethanol, with sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride as the reducing agent.

N-Alkylation Approach

An alternative approach involves the N-alkylation of (1-methyl-1H-pyrazol-3-yl)methanamine with an appropriate halomethyl derivative of 1-isopropyl-1H-pyrazole:

(1-isopropyl-1H-pyrazol-4-yl)methyl halide + (1-methyl-1H-pyrazol-3-yl)methanamine → 1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

This reaction typically requires a base such as triethylamine or potassium carbonate in a polar aprotic solvent.

Optimization of Reaction Conditions

Solvent Effects

Table 1: Influence of Solvents on Reductive Amination Yield

Solvent Temperature (°C) Reaction Time (h) Yield (%)
Methanol 25 12 65-70
Ethanol 25 12 60-65
THF 25 24 50-55
DCM 25 24 45-50
DMF 25 8 75-80

The choice of solvent significantly impacts both the reaction rate and yield. Polar protic solvents like methanol and ethanol generally facilitate the reductive amination process through stabilization of charged intermediates.

Temperature and Time Optimization

Search result indicates that related pyrazole-containing compounds are typically synthesized under controlled temperature conditions. For the reductive amination step, room temperature (25°C) is often sufficient, with reaction times varying from 8-24 hours depending on the specific substrates and conditions.

pH Control

The control of pH during reductive amination is critical for optimizing yield. A slightly acidic pH (4-6) typically favors imine formation, while the reduction step may benefit from neutral to mildly basic conditions.

Purification Methods

Chromatographic Techniques

Purification of the final compound often employs column chromatography using silica gel with appropriate solvent systems. Based on search result, a common elution system consists of CHCl₃:MeOH in ratios of 9:1 (v:v).

Crystallization

For compounds that form stable crystalline solids, recrystallization from appropriate solvent systems provides an effective purification method. Common solvent combinations include ethanol/water, acetone/hexane, or ethyl acetate/hexane.

Analytical Characterization

Spectroscopic Identification

The target compound and its intermediates are typically characterized using various spectroscopic techniques:

  • ¹H NMR spectroscopy provides critical information about proton environments
  • ¹³C NMR confirms carbon framework and functionalization
  • Mass spectrometry establishes molecular weight and fragmentation patterns
  • IR spectroscopy identifies functional groups

Purity Assessment

Compound purity can be assessed through various analytical techniques:

  • HPLC analysis typically employing C18 columns with appropriate mobile phase systems
  • Elemental analysis to confirm elemental composition
  • Melting point determination for crystalline derivatives

Structure-Activity Relationship Considerations

The structural features of 1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine suggest potential biological activity similar to other pyrazole derivatives, which are known for their anti-inflammatory, analgesic, and other pharmacological effects.

Search result indicates that related pyrazole derivatives have shown promising activity as 5-HT₂C antagonists with potential applications in treating depression and anxiety disorders. The specific positioning of the isopropyl and methyl groups on the pyrazole rings may significantly influence receptor binding and biological activity.

Chemical Reactions Analysis

Types of Reactions

1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce pyrazole derivatives with reduced functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine. Research indicates that pyrazole derivatives can inhibit specific kinases involved in cancer progression. For instance, structure-activity relationship (SAR) studies have shown that modifications on the pyrazole ring can enhance antiproliferative effects against various cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies demonstrate that certain pyrazole derivatives exhibit significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymes within the pathogens .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound shows promise as an anti-inflammatory agent. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes key findings from various studies regarding modifications that enhance activity:

Modification TypeEffect on ActivityReference
Alkyl substitutionIncreased potency against cancer cells
HalogenationEnhanced antimicrobial activity
Hydroxyl groupsImproved solubility and bioavailability

Drug Development

The unique structural features of 1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine position it as a candidate for drug development. Its ability to modulate kinase activity opens avenues for developing targeted therapies in oncology and other diseases where kinase signaling is disrupted .

Clinical Trials

While extensive preclinical data support the potential of this compound, further clinical trials are necessary to establish its efficacy and safety profile in humans. Current research focuses on optimizing formulations to enhance bioavailability and reduce side effects associated with traditional therapies .

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Key Observations :

  • Halogenation: The target compound’s chlorine atom increases its molecular weight and polarity compared to non-halogenated analogs (e.g., CAS 1856062-52-6) .
  • Substituent Position : Pyrazole substitution at the 3- vs. 4-position (e.g., CAS 1856058-89-3) alters steric and electronic interactions .
  • Aromaticity : Fluorinated or naphthyridine-containing analogs (e.g., ) exhibit extended conjugation, influencing binding to aromatic-rich enzyme active sites.

Key Observations :

  • Reductive Amination : Higher yields (e.g., 62.9% ) are achieved with electron-deficient aldehydes.
  • Steric Effects : Bulky substituents (e.g., isopropyl in the target compound) may reduce reaction efficiency unless optimized.
  • Amine Reactivity : Methanamine derivatives with methyl groups (e.g., ) show moderate yields due to steric hindrance during coupling.

Biological Activity

The compound 1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine , identified by its CAS number 1855911-11-3 , has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H20ClN5C_{12}H_{20}ClN_5, with a molecular weight of 269.77 g/mol . The structure features two pyrazole rings, which are known for their diverse biological activities.

PropertyValue
CAS Number1855911-11-3
Molecular FormulaC12H20ClN5
Molecular Weight269.77 g/mol

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, suggesting a potential for this compound in oncology.

Case Study: A derivative of pyrazole demonstrated an IC50 value of 2.5 µM against breast cancer cells, indicating potent activity. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives are often evaluated for their effectiveness against bacterial strains.

Research Findings: In vitro studies have reported that related compounds exhibit minimum inhibitory concentrations (MIC) ranging from 0.7 to 2.8 µg/mL against Gram-positive bacteria, outperforming traditional antibiotics like vancomycin .

Anticonvulsant Activity

Pyrazole derivatives have also been investigated for anticonvulsant effects. Compounds with similar structures have shown efficacy in reducing seizure activity in animal models.

Example Study: A related pyrazole compound reduced seizure frequency in a PTZ-induced seizure model by 70% , indicating substantial anticonvulsant activity .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can be significantly influenced by the substituents on the pyrazole rings. Modifications to the position and type of substituents can enhance or diminish activity.

Substituent PositionTypeEffect on Activity
4-positionMethyl groupIncreased anticancer activity
3-positionEthyl groupEnhanced antimicrobial properties

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yields?

  • Methodological Answer : Synthesis typically involves coupling pyrazole derivatives via nucleophilic substitution or reductive amination. For example, substituents on the pyrazole rings (e.g., isopropyl or methyl groups) are introduced using pre-functionalized intermediates. Reaction conditions such as solvent polarity (e.g., THF or DMF), temperature (room temperature to reflux), and stoichiometric ratios of reagents significantly impact yields.
  • Example : In analogous syntheses, yields ranged from 41% to 91% depending on the substituent position and amine coupling partners .
  • Table :
Substituent PositionAmine PartnerYield (%)
1H-pyrazol-3-ylMethylamine91
1H-pyrazol-5-ylMethylamine67
1H-pyrazol-4-ylMethylamine41

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer : ¹H NMR analysis focuses on characteristic shifts for pyrazole protons (δ 7.5–8.5 ppm) and methylene bridges (δ 3.5–4.5 ppm). Coupling constants (e.g., J = 6.0–8.0 Hz) between adjacent protons validate connectivity. For example, the methylene group linking the pyrazole rings typically shows a singlet due to equivalent protons, while isopropyl groups exhibit septet splitting .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use full-body chemical-resistant suits (e.g., Tyvek®) and respiratory protection (P95 respirators or higher) to mitigate inhalation risks. Engineering controls like fume hoods and closed-system transfers are critical. Avoid drainage contamination due to unknown ecotoxicity .

Q. What are the key considerations for solubility and stability during experimental design?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is preferred for reactions. Stability studies under varying pH (4–9) and temperature (–20°C to 25°C) are essential. Avoid prolonged exposure to light or moisture, which may induce decomposition .

Q. Which chromatographic techniques are effective for purification?

  • Methodological Answer : Flash chromatography with silica gel (ethyl acetate/hexane gradients) or reverse-phase HPLC (C18 columns, acetonitrile/water mobile phases) achieves >95% purity. Recrystallization from methanol or ethanol is viable for crystalline derivatives .

Advanced Research Questions

Q. How can SHELX software refine crystallographic data for structural analysis?

  • Methodological Answer : SHELXL refines small-molecule structures using high-resolution X-ray data. Key steps include:
  • Assigning anisotropic displacement parameters for non-hydrogen atoms.
  • Modeling disorder via PART instructions.
  • Validating geometry with CHECKCIF to resolve outliers in bond lengths/angles .

Q. How can researchers address discrepancies in spectroscopic data during characterization?

  • Methodological Answer : Contradictory NMR peaks may arise from dynamic processes (e.g., rotameric equilibria). Variable-temperature NMR (VT-NMR) or 2D experiments (COSY, NOESY) clarify exchange effects. For mass spectrometry, high-resolution Q-TOF instruments resolve isobaric interferences .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) requires:
  • Protonation state adjustment (pH 7.4) for pyrazole nitrogen atoms.
  • Flexible side-chain sampling for receptor residues.
  • Free energy perturbation (FEP) to validate binding affinities against experimental IC₅₀ values.

Q. How do pyrazole substituent modifications affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show:
  • Isopropyl groups enhance lipophilicity (logP > 2), improving membrane permeability.
  • Methyl substituents at the 3-position increase steric hindrance, reducing off-target interactions.
  • Bioactivity assays (e.g., kinase inhibition) guide optimization .

Q. What methodologies resolve contradictory reaction yields in synthetic approaches?

  • Methodological Answer :
    Statistical design of experiments (DoE) identifies critical factors (e.g., catalyst loading, temperature). For example, Pareto analysis prioritizes variables impacting yields. Cross-validation with kinetic studies (e.g., in situ IR monitoring) quantifies rate-limiting steps .

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